Tigecycline (open C-ring D-ring) Quinone

Description

Nomenclature and Chemical Identity in Research Literature

The precise identification of chemical compounds is fundamental in scientific discourse. "Tigecycline (open C-ring D-ring) Quinone" is known by several systematic and common names in scientific literature, which are essential for accurate communication and information retrieval.

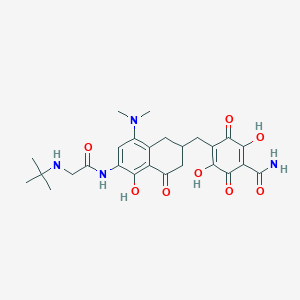

"this compound" is a descriptive name indicating its structural relation to the parent antibiotic, Tigecycline (B611373), specifically highlighting the opened C and D rings and the presence of a quinone moiety. nih.gov In more systematic terms, it is identified by its IUPAC name: 4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide. nih.gov

This compound is also recognized by other synonyms in various chemical and pharmaceutical databases. These include Tigecycline Quinone Analog and Tigecycline USP Related Compound F. daicelpharmastandards.comkmpharma.insynzeal.compharmaffiliates.com Its unique Chemical Abstracts Service (CAS) number is 1268494-46-7. nih.govpharmaffiliates.comscbt.comchemicalbook.com The molecular formula of the compound is C26H32N4O8, and it has a molecular weight of approximately 528.55 g/mol . nih.govscbt.com

"this compound" is an impurity and a degradation product of Tigecycline. chemicalbook.comeurekaselect.com Tigecycline itself is a glycylcycline antibiotic, a derivative of minocycline, used against a wide range of bacteria. eurekaselect.comnih.gov The formation of degradation products like the open C-ring D-ring quinone can occur under various environmental conditions, such as exposure to light, heat, and changes in pH. veeprho.com

The degradation of Tigecycline involves complex chemical transformations. The formation of the quinone analog represents a significant pathway in the oxidative degradation of the parent molecule. researchgate.net Other related degradation products and impurities of Tigecycline that are often studied alongside this quinone analog include Tigecycline EP Impurity A, Tigecycline EP Impurity B (also known as 9-Aminominocycline), Tigecycline EP Impurity C, and an open ring impurity designated as Tigecycline EP Impurity D. chemicea.comsynzeal.com The study of these impurities is crucial for maintaining the purity and therapeutic efficacy of Tigecycline formulations. veeprho.com

Significance as a Subject of Chemical and Pharmaceutical Research

The investigation of "this compound" is not merely an academic exercise; it has practical implications in the pharmaceutical industry.

The analysis of "this compound" is instrumental in elucidating the degradation pathways of glycylcycline antibiotics like Tigecycline. researchgate.net Understanding how and why this degradation product forms helps in developing more stable formulations of the antibiotic. Research into the forming mechanisms of such oxidation degradation products contributes to the improvement of official monographs in pharmacopoeias. researchgate.netresearchgate.net By identifying the specific conditions that lead to the formation of the quinone analog, strategies can be implemented to minimize its presence in the final drug product.

"this compound" serves as a crucial chemical reference standard for analytical chemists. sigmaaldrich.com Reference standards are highly characterized materials used to ensure the accuracy and validity of analytical tests. In the context of Tigecycline, this quinone analog is used as an analytical marker to detect and quantify the extent of degradation in a given sample. eurekaselect.com High-performance liquid chromatography (HPLC) methods are often employed for the separation and identification of Tigecycline and its impurities, including the open C-ring D-ring quinone. eurekaselect.comresearchgate.net Its availability as a reference standard is essential for quality control laboratories to monitor the stability of Tigecycline during its shelf life. synzeal.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H32N4O8 |

|---|---|

Poids moléculaire |

528.6 g/mol |

Nom IUPAC |

4-[[6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide |

InChI |

InChI=1S/C26H32N4O8/c1-26(2,3)28-10-17(32)29-14-9-15(30(4)5)12-6-11(8-16(31)18(12)22(14)35)7-13-20(33)23(36)19(25(27)38)24(37)21(13)34/h9,11,28,33,35,37H,6-8,10H2,1-5H3,(H2,27,38)(H,29,32) |

Clé InChI |

YHJHYYJWUGHMDY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NCC(=O)NC1=CC(=C2CC(CC(=O)C2=C1O)CC3=C(C(=O)C(=C(C3=O)O)C(=O)N)O)N(C)C |

Origine du produit |

United States |

Synthetic Pathways and Formation Mechanisms of Tigecycline Open C Ring D Ring Quinone

Oxidative Transformation Pathways Leading to Quinone Formation

The transformation of Tigecycline (B611373) into its quinone analog is predominantly an oxidative process. The inherent chemical structure of Tigecycline, particularly its phenol moiety, renders it susceptible to oxidation, which is the main pathway for its degradation medcraveonline.commedcraveonline.com. This process can be influenced by various chemical and environmental factors, leading to the formation of several degradation products, including the open C-ring D-ring quinone.

Tetracycline (B611298) derivatives, including Tigecycline, are characterized by a four-ring carbocyclic skeleton that includes a phenolic group researchgate.net. This phenol moiety is a well-known functional group in organic chemistry that is particularly prone to oxidation medcraveonline.comgoogle.com. The oxidation mechanism involves the removal of electrons from the hydroxyl group attached to the aromatic ring medcraveonline.com. This initial step leads to the formation of reactive intermediates, such as phenoxy radicals nih.gov.

These intermediates can then undergo further reactions, ultimately leading to the formation of quinone-type structures mdpi.com. In the case of tetracyclines, oxidation can lead to the addition of oxygen atoms, often observed as an increase of 16 Da in the molecular mass of the degradation products mdpi.com. The process can be complex, with initial hydroxylation occurring at various positions on the molecule, followed by further oxidation of the newly formed hydroxyl group to an aldehyde or ketone, which may facilitate ring-opening reactions researchgate.net. This susceptibility to oxidation is a key factor in the degradation of the parent compound and the formation of impurities like the Tigecycline (open C-ring D-ring) Quinone researchgate.netsemanticscholar.org.

The rate and extent of Tigecycline's oxidative degradation are significantly influenced by environmental conditions. Factors such as pH and the presence of oxygen play a critical role in the stability of the molecule and the kinetics of quinone formation.

The pH of the solution is a critical variable in the degradation of Tigecycline researchgate.net. The phenolic group on the Tigecycline molecule has a specific pKa, and when the pH of the solution is above this value, the group becomes deprotonated google.com. When Tigecycline is reconstituted in aqueous solutions, the resulting pH is often slightly basic (around 7.8), which is higher than the pKa of the phenolic group medcraveonline.comgoogle.com. This deprotonation increases the electron density of the phenol ring, making it significantly more susceptible to oxidative reactions medcraveonline.commedcraveonline.com. Consequently, a higher pH accelerates the oxidative degradation of Tigecycline, leading to a more rapid formation of quinone and other degradation products nih.gov. Conversely, at lower pH values, Tigecycline is more prone to nonenzymatic epimerization, another degradation pathway nih.gov.

Exposure to oxygen is a primary driver of Tigecycline degradation medcraveonline.com. The phenolic moiety reacts with oxygen, initiating the degradation cascade that leads to quinone formation medcraveonline.com. Due to this high susceptibility, the manufacturing process for lyophilized Tigecycline powder is carried out under carefully controlled low-oxygen and low-temperature conditions to minimize degradation google.com.

The profound impact of oxygen is evident in stability studies. When dissolved in saline solution and exposed to ambient conditions, Tigecycline degrades rapidly. Research has shown that incorporating oxygen-reducing agents can dramatically enhance the stability of Tigecycline in solution.

| Condition (in Saline Solution) | Intact Tigecycline Remaining (24 hours) | Intact Tigecycline Remaining (48 hours) |

|---|---|---|

| Tigecycline alone | 20% | <2% |

| + Pyruvate | Data not available | 32% |

| + Ascorbic acid | Data not available | 68% |

| + Ascorbic acid and Pyruvate (protected from light) | Remained intact for at least 7 days |

This data clearly demonstrates that minimizing oxygen exposure is crucial for maintaining the structural integrity of Tigecycline and preventing the formation of its oxidative degradants.

The formation of the specific "this compound" involves a significant structural modification of the parent drug. While the exact, detailed mechanism is complex, it is understood to be a multi-step oxidative process. The pathway likely begins with the oxidation of the phenolic ring A, as previously described. This can be followed by or concurrent with the cleavage of the C and D rings of the tetracyclic core.

Electrochemical studies on tetracycline oxidation suggest that initial hydroxylation is a key step, followed by further oxidation to form ketone or aldehyde functionalities researchgate.net. These ketones can then undergo direct oxidation that facilitates ring-opening reactions researchgate.net. This sequence of oxidation and subsequent ring-opening provides a plausible chemical pathway for the transformation of the rigid, four-ring Tigecycline structure into the more flexible open-ring quinone derivative.

Influence of Environmental Factors on Oxidative Degradation Kinetics

Chemical Synthesis Methodologies for Controlled Compound Generation

While the this compound is primarily known as an unintended degradation product, its controlled synthesis is necessary for analytical and quality control purposes. Pharmaceutical companies and specialized chemical suppliers synthesize this and other impurities to serve as reference standards daicelpharmastandards.comsynzeal.comchemicea.com. These standards are essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify impurities in the active pharmaceutical ingredient (API) and final drug product researchgate.netinnovareacademics.in.

The controlled synthesis of the Tigecycline quinone analog likely involves subjecting Tigecycline to specific oxidative conditions. This could include the use of chemical oxidizing agents or electrochemical methods that mimic and accelerate the natural degradation process in a controlled laboratory environment. By carefully managing reaction parameters such as the choice of oxidant, reaction time, temperature, and pH, chemists can direct the degradation pathway to favor the formation of the desired quinone product. Following the reaction, the target compound is isolated and purified from the reaction mixture using chromatographic techniques to achieve the high purity required for a reference standard researchgate.netsemanticscholar.org.

Synthetic Approaches from Minocycline Precursors

The industrial synthesis of tigecycline is a semi-synthetic process that begins with minocycline, a second-generation tetracycline antibiotic. researchgate.net This multi-step approach focuses on the chemical modification of the D-ring of the minocycline scaffold. The process can be summarized into three principal stages: nitration, reduction, and acylation.

Nitration: Minocycline hydrochloride is treated with a nitrating agent, such as nitric acid or potassium nitrate, in the presence of concentrated sulfuric acid at low temperatures. chemicalbook.comwipo.int This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) selectively at the C-9 position of the aromatic D-ring, yielding 9-nitrominocycline.

Reduction: The resulting 9-nitrominocycline is then subjected to a reduction reaction. This is commonly achieved through catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C), to convert the nitro group into an amino group (-NH₂). chemicalbook.com This step produces the key intermediate, 9-aminominocycline.

Acylation: The final step involves the acylation of the 9-amino group. 9-aminominocycline is reacted with an activated N-tert-butylglycyl moiety, typically N-tert-butylglycyl chloride hydrochloride. wipo.int This nucleophilic substitution reaction forms an amide bond, attaching the glycylamido side chain to the D-ring and yielding the final product, tigecycline. researchgate.net

| Stage | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Minocycline | Nitrating Agent (e.g., HNO₃, KNO₃), H₂SO₄ | 9-Nitrominocycline | Electrophilic Aromatic Substitution |

| 2 | 9-Nitrominocycline | Reducing Agent (e.g., H₂, Pd/C) | 9-Aminominocycline | Catalytic Hydrogenation |

| 3 | 9-Aminominocycline | N-tert-butylglycyl chloride hydrochloride | Tigecycline | Acylation (Nucleophilic Acyl Substitution) |

Strategies for C-Ring and D-Ring Modifications and Opening

The formation of this compound is a result of the degradation of the parent tigecycline molecule. The tetracycline core structure is known to be sensitive to various conditions, including acids, bases, and oxidizing agents. illinois.edu The most prevalent degradation pathway for tigecycline under typical storage and administration conditions is oxidation. google.comsemanticscholar.org

D-Ring Modification via Oxidation: The chemical structure of tigecycline contains a phenol moiety on the D-ring, which is highly susceptible to oxidation. google.commedcraveonline.com This phenolic group is the primary site of oxidative degradation. The process involves the removal of electrons from the hydroxyl group, which can lead to the formation of reactive intermediates and ultimately results in the formation of a quinone structure on the D-ring. medcraveonline.com This transformation from a phenol to a quinone is a key feature of the named degradation product.

C-Ring Opening: The opening of the C-ring is a more drastic structural modification that signifies a breakdown of the tetracyclic core. While the precise mechanism for the formation of this specific open-ring impurity is not extensively detailed in the available literature, C-C bond cleavage is a known phenomenon in the degradation of tetracyclines and related polycyclic natural products. illinois.edunih.gov Such ring-opening reactions can be facilitated by oxidative stress or exposure to strong acidic or basic conditions, which destabilize the intricate ring system. illinois.edu In related angucycline compounds, the reduction of a C-ring quinone has been suggested as a potential prerequisite for C-ring cleavage, possibly proceeding through a Grob-type fragmentation. nih.gov This indicates that complex electronic rearrangements, initiated by modifications on one ring, can lead to the cleavage of adjacent rings.

Therefore, the "synthesis" of this compound is in fact a multi-step degradation process involving the oxidation of the D-ring phenol to a quinone, coupled with the cleavage of the C-ring.

Considerations for Stereochemical Control in Analog Synthesis

While this compound is a degradation product, the principles of stereochemical control are paramount in the intentional synthesis of new tetracycline analogs. The tetracycline scaffold is characterized by multiple stereocenters, and their precise spatial arrangement is critical for biological activity.

A powerful strategy for the de novo synthesis of tetracycline analogs is the "AB plus D" approach, which constructs the C-ring via a Michael-Claisen cyclization reaction. nih.govnih.gov This key transformation is noted for its stereochemical complexity and the high degree of stereocontrol that can be achieved. nih.gov

Key Stereochemical Hurdles and Solutions:

Michael Addition: The initial step involves the Michael addition of a benzylic anion from a D-ring precursor to an AB-ring enone. This reaction creates new stereocenters, and controlling their configuration is essential. Research has shown that this addition can proceed with very high stereoselectivity, for example, with a greater than 20:1 selectivity at the C-6 position and apparently complete control at the C-5a position. nih.gov This is achieved by the nucleophile selectively adding to one diastereotopic face of the enone.

Claisen Cyclization: The subsequent intramolecular Claisen cyclization of the enolate intermediate forms the C-ring. This step is typically rate-determining and locks in the final stereochemistry of the tetracyclic core. nih.gov

The ability to control the stereochemical outcomes of these cyclization reactions is crucial for producing structurally novel and biologically active tetracycline analogs. nih.gov Any targeted synthesis of analogs with modified or opened C-rings would need to address the stereochemistry of the remaining A and B rings to ensure proper conformation and function.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and elucidating the structure of pharmaceutical impurities. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly when coupled with high-resolution analyzers like the Q Orbitrap, provide unparalleled accuracy and sensitivity for the identification and characterization of compounds like Tigecycline (B611373) (open C-ring D-ring) Quinone.

LC-MS/MS Analysis of Degradation Products and Analogs

Liquid chromatography coupled with tandem mass spectrometry is a cornerstone in the analysis of tigecycline and its degradation products. researchgate.netresearchgate.net The separation capabilities of LC allow for the isolation of individual impurities from the parent drug and other related substances, while MS/MS provides structural information through controlled fragmentation.

In studies of tigecycline degradation, various analogs and degradation products are separated and subjected to mass spectrometric analysis. While specific LC-MS/MS parameters for Tigecycline (open C-ring D-ring) Quinone are not extensively detailed in publicly available literature, the general approach involves reversed-phase chromatography to resolve the impurity from tigecycline and its other degradants. The subsequent MS/MS analysis would involve the selection of the precursor ion corresponding to the quinone for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Table 1: LC-MS/MS Parameters for Analysis of Tigecycline and Related Compounds (Note: Specific data for the target quinone is not publicly available; this table represents typical parameters used in such analyses.)

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 529.2 (for [M+H]⁺ of the quinone) |

Application of Q Orbitrap Mass Spectrometry for Identification

The use of a Q Orbitrap mass spectrometer has been highlighted in the characterization of tigecycline's oxidative degradation products. researchgate.net This technology combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer, enabling accurate mass measurements with resolutions high enough to determine the elemental composition of the parent ion and its fragments.

For this compound, with a molecular formula of C₂₆H₃₂N₄O₈, the expected exact mass of the protonated molecule ([M+H]⁺) is 529.2293. o2hdiscovery.cosynzeal.com Q Orbitrap analysis can confirm this mass with high precision (typically within 5 ppm), providing strong evidence for the compound's elemental composition and confirming its identity as a degradation product distinct from the parent tigecycline molecule (C₂₉H₃₉N₅O₈). Research has successfully utilized a dual gradient liquid chromatography system combined with Q Orbitrap MS to separate and identify novel oxidative degradation products of tigecycline. researchgate.net

Elucidation of Fragmentation Pathways for Quinone Species

The fragmentation pathways observed in MS/MS spectra are critical for confirming the structure of a molecule. For tetracycline-class compounds, characteristic losses include water, ammonia, and cleavage of side chains. acs.org In the case of this compound, the fragmentation would be expected to differ significantly from that of the intact tetracycline (B611298) structure due to the opened C and D rings and the presence of the quinone functionality.

Detailed studies on the fragmentation patterns of tigecycline's oxidative impurities have been conducted. researchgate.net These studies propose fragmentation pathways based on the high-resolution mass data of the product ions. The elucidation involves identifying characteristic neutral losses and fragment ions that correspond to specific structural motifs within the molecule, thereby confirming the connectivity of the atoms and the location of the quinone moiety.

Table 2: High-Resolution Mass Spectrometry Data for this compound (Note: Specific experimental fragmentation data is not publicly available in the cited literature.)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₃₂N₄O₈ | o2hdiscovery.cosynzeal.com |

| Molecular Weight | 528.55 g/mol | o2hdiscovery.cosynzeal.com |

| Monoisotopic Mass | 528.2220 Da | |

| [M+H]⁺ (Calculated) | 529.2293 m/z | |

| [M+H]⁺ (Observed) | Data not publicly available |

| Major Fragment Ions (m/z) | Data not publicly available | |

Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of a molecule's three-dimensional structure. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the precise connectivity and stereochemistry of complex molecules like this compound.

Proton and Carbon NMR Analysis of Quinone Moieties

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. In the context of this compound, the NMR spectra would exhibit characteristic signals for the protons and carbons within the quinone ring system, which would be significantly different from the signals of the intact D-ring in tigecycline.

Research on the impurities of tigecycline has confirmed the use of ¹H and ¹³C NMR for structural characterization. researchgate.neteurekaselect.com The chemical shifts of the protons and carbons in the quinone and the surrounding structural fragments would be assigned based on their electronic environment. For instance, the carbonyl carbons in the quinone ring would appear at a characteristic downfield shift (typically >180 ppm) in the ¹³C NMR spectrum.

Table 3: Representative NMR Data for this compound (Note: Specific, experimentally-derived NMR chemical shift data for this compound is not publicly available in the reviewed literature. The table illustrates the type of data that would be generated.)

| Nucleus | Expected Chemical Shift Range (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic Protons | 6.0 - 8.0 |

| Aliphatic Protons | 1.0 - 4.0 |

| N-H and O-H Protons | Variable |

| ¹³C NMR | |

| Quinone Carbonyl Carbons | 180 - 190 |

| Aromatic/Olefinic Carbons | 100 - 160 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all the proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques are essential. These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule.

The application of these 2D NMR techniques would be instrumental in confirming the opening of the C and D rings and establishing the precise structure of the resulting quinone, including the stereochemistry at the remaining chiral centers. While abstracts confirm the use of such techniques for tigecycline impurities, the specific correlation data for this quinone is not available in the public domain. researchgate.neteurekaselect.com

Spectrophotometric and Spectrofluorimetric Characterization

The structural transformation of tigecycline into its (open C-ring D-ring) quinone derivative involves significant changes to the molecule's chromophoric and fluorophoric properties. Spectroscopic techniques are crucial for characterizing these changes, providing insight into the altered electronic structure and enabling methods for detection.

UV-Vis Spectrophotometry for Chromophore Analysis

The conversion of the parent tigecycline molecule to its quinone degradation product creates a new, extended chromophore system, which is readily analyzed using UV-Visible (UV-Vis) spectrophotometry. The parent tigecycline molecule typically exhibits UV absorption maxima at approximately 245-250 nm and 350 nm. researchgate.netsapub.orgresearchgate.net The formation of the quinone structure, specifically an iminoquinone derivative resulting from the oxidation and opening of the D-ring, leads to a significant bathochromic (red) shift in the absorption spectrum.

Detailed spectroscopic analysis of a key oxidative degradant, identified as an iminoquinone derivative, revealed the appearance of a new absorbance band in the visible region at 630 nm. This change corresponds to a visual color change of the solution from orange to blue and is attributed to the longer wavelength absorption of the newly formed quinone/iminoquinone chromophore compared to the original aminophenol system in tigecycline. The hydroquinone (B1673460)/aminophenol moiety in the parent structure is converted into a quinone/iminoquinone system, which requires less energy for electronic transitions, thus absorbing light at a longer wavelength.

| Compound | Reported λmax (nm) | Spectral Region | Associated Chromophore |

|---|---|---|---|

| Tigecycline | ~245, ~350 | UV | Phenol / β-diketone system |

| Tigecycline Iminoquinone Derivative | 630 | Visible | Iminoquinone |

Formation of Charge Transfer Complexes and Their Spectroscopic Signatures

The tetracycline molecular scaffold, from which tigecycline is derived, is known to participate in charge-transfer (CT) interactions. As electron-rich molecules (n-donors), tetracyclines can form CT complexes with various electron-acceptor (π-acceptor) molecules. While specific studies on the CT complexes of the "this compound" are not detailed in the available literature, the behavior of related tetracyclines provides a strong precedent for this type of molecular interaction.

For instance, studies on tetracycline and oxytetracycline (B609801) have demonstrated the formation of distinct CT complexes with chloranilic acid in an acetonitrile solvent. This interaction results in the appearance of a new, broad absorption band in the visible spectrum, with a maximum absorbance (λmax) recorded at 540 nm. The formation of this purple-colored complex is a hallmark of the charge-transfer phenomenon between the electron-donating tetracycline and the electron-accepting chloranilic acid. The stoichiometry of this interaction was determined to be 1:1. The ability to form such complexes is a key chemical characteristic that can be exploited for spectrophotometric analysis.

| Electron Donor | Electron Acceptor (π-acceptor) | Solvent | CT Complex λmax (nm) | Stoichiometry (Donor:Acceptor) |

|---|---|---|---|---|

| Tetracycline | Chloranilic Acid | Acetonitrile | 540 | 1:1 |

| Oxytetracycline | Chloranilic Acid | Acetonitrile | 540 | 1:1 |

Application of Fluorescence Spectroscopy for Detection

The fluorescence properties of tigecycline and its degradation products are complex. Tetracyclines as a class are known to be intrinsically fluorescent, a property that can be enhanced or quenched by molecular modification or interaction with their environment. nih.gov

Some degradation pathways for tigecycline can lead to fluorescent products. For example, a photochemically induced degradation product of tigecycline has been identified that exhibits distinct fluorescence, with maximum excitation and emission wavelengths at 333 nm and 453 nm, respectively. researchgate.netresearchgate.net This property allows for the sensitive detection of the drug's degradation through fluorimetric methods.

However, it is crucial to note that oxidation, the very process that forms the quinone derivative, can also lead to the quenching of fluorescence. It has been observed with tetracycline that while the parent drug incorporated into tissues is fluorescent, the subsequent oxidation of the molecule results in a loss of this fluorescence. This suggests that the "this compound," as a product of oxidation, may not be fluorescent itself, or may have significantly weaker fluorescence compared to the parent compound or other degradation products. The detection of tetracyclines can also be achieved through methods based on fluorescence quenching, where the presence of the analyte decreases the fluorescence signal of a probe like a quantum dot. nih.govresearchgate.net

Chemical Reactivity and Degradation Kinetics

Redox Chemistry of Quinone Derivatives

The quinone structure is central to the redox properties of the molecule. Quinones are known to be redox-active compounds that can engage in complex electron transfer processes within biological systems. nih.gov These processes are fundamental to understanding the compound's interactions and potential effects at a molecular level.

A key feature of quinone chemistry is the ability to accept electrons sequentially. The addition of a single electron to the quinone molecule results in the formation of a semiquinone radical anion. nih.gov This intermediate is a free radical species characterized by an unpaired electron. The formation of the semiquinone is a critical first step in the redox cycling process. While specific studies on the one-electron reduction potential of Tigecycline (B611373) (open C-ring D-ring) Quinone are not extensively detailed in the available literature, the general principle of quinone chemistry suggests its capacity to form this radical intermediate. The stability and reactivity of the semiquinone radical are influenced by the specific substituents on the quinone ring system. nih.gov

The semiquinone radical anion is often unstable in the presence of molecular oxygen. It can transfer its extra electron to oxygen (O₂) to generate the superoxide (B77818) anion radical (O₂⁻), while the semiquinone itself is re-oxidized back to the parent quinone. This process, known as redox cycling, can be repeated, establishing a catalytic cycle that continuously produces reactive oxygen species (ROS). nih.gov The superoxide anion can then undergo further reactions, either enzymatically or spontaneously, to form other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov Studies involving the parent drug, tigecycline, have shown that its application can lead to an increase in detected ROS, a phenomenon that could be mediated by the formation and subsequent redox cycling of its quinone metabolites. nih.gov This generation of ROS represents a significant pathway through which quinone-containing compounds can interact with their biological environment. nih.gov

Nucleophilic Reactivity and Adduct Formation

Beyond redox cycling, the electrophilic nature of the quinone ring system dictates another major aspect of its chemical reactivity. The electron-deficient carbon atoms of the α,β-unsaturated carbonyl system make the molecule susceptible to attack by nucleophiles. nih.gov

Quinones are well-established Michael acceptors. nih.gov This property allows them to react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione, via a conjugate addition mechanism known as the Michael reaction or Michael addition. nih.govsrce.hr The reaction involves the addition of the nucleophile to one of the β-carbon atoms of the α,β-unsaturated system within the quinone ring. This results in the formation of a hydroquinone (B1673460) adduct, which can subsequently be oxidized back to a quinone, often by another molecule of the starting quinone or by molecular oxygen. nih.gov

The Michael acceptor characteristic of the Tigecycline (open C-ring D-ring) Quinone creates the potential for it to form stable, covalent adducts with biological macromolecules. nih.gov The formation of such adducts with proteins, particularly at nucleophilic cysteine residues, is a known reaction for various quinones. nih.gov This covalent modification can alter the structure and function of the target protein. nih.gov While direct studies detailing the specific adducts formed by this compound are limited, the general reactivity of quinones suggests that it could covalently bind to proteins and other biological nucleophiles. nih.gov The kinetics of such adduct formation are typically rapid and depend on the specific quinone and the pKa of the nucleophilic thiol group. nih.gov

Degradation Kinetics and Chemical Stability Studies

The formation of this compound is a result of the degradation of the parent tigecycline molecule. Therefore, the stability of tigecycline is inversely related to the appearance of this quinone impurity. Tigecycline is known to be sensitive to oxygen, with oxidation being a primary degradation pathway. google.com Its phenolic moiety is particularly susceptible to oxidation, especially at pH values above 7. google.com

Studies on tigecycline stability have shown that its degradation follows first-order kinetics. The rate of degradation is influenced by various factors, including pH, temperature, and the presence of stabilizing agents. For instance, in a saline solution, the degradation rate constant for tigecycline was found to be 0.335 day⁻¹. The stability can be enhanced by the addition of antioxidants.

The tables below summarize findings from stability studies on the parent compound, tigecycline, which provide insight into the conditions that may lead to the formation of its quinone derivative.

| Medium | Remaining Tigecycline (%) |

|---|---|

| Fresh cation-adjusted Mueller Hinton Broth (ca-MHB) | 99.6% |

| 7-day-old ca-MHB | 80.1% |

| Fresh ca-MHB with 0.3% Ascorbic Acid | 4.7% |

| 7-day-old ca-MHB with 2% Pyruvate | 97.1% |

Data derived from a study on tigecycline stability in bacterial growth medium. The rapid degradation in the presence of ascorbic acid in this specific medium was an unexpected finding of the study.

| Additive | Remaining Tigecycline (%) |

|---|---|

| None (Saline only) | <2% |

| Oxyrase | 18% |

| Pyruvate | 32% |

| Ascorbic Acid | 68% |

Data from a study investigating the stabilizing effects of various additives on reconstituted tigecycline.

These studies highlight the inherent instability of the parent molecule to oxidative conditions, which directly leads to the formation of degradation products including the this compound.

Kinetic Modeling of Quinone Formation from Tigecycline

Direct kinetic modeling for the formation of this compound is not extensively available in publicly accessible literature. However, the kinetics of tigecycline degradation, which leads to the formation of this quinone among other products, have been investigated. These studies typically involve subjecting tigecycline to forced degradation conditions as per ICH guidelines to understand its stability and degradation pathways. jyoungpharm.orgresearchgate.netpharmasm.com

The degradation of tigecycline generally follows pseudo-first-order kinetics under specific stress conditions. The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxidizing agents. nih.gov For instance, in aqueous solutions, the degradation of tigecycline is significant, and its stability is a critical factor for clinical administration. medcraveonline.com

Forced degradation studies provide insights into the rate at which tigecycline degrades, which is an indirect measure of the potential for this compound to form. The following table summarizes the percentage of tigecycline degradation under various stress conditions, which are conducive to the formation of oxidative degradation products like the quinone.

| Stress Condition | Duration | Percentage of Tigecycline Degraded | Reference |

|---|---|---|---|

| Acidic Hydrolysis (0.1 N HCl) | 24 hours | 5.87% | jyoungpharm.org |

| Acidic Hydrolysis (0.5 M HCl) | 30 minutes | 16% | nih.gov |

| Basic Hydrolysis (0.1 N NaOH) | 24 hours | 3.39% | jyoungpharm.org |

| Basic Hydrolysis (0.5 M NaOH) | 30 minutes | 35% | nih.gov |

| Oxidation (3% H₂O₂) | 24 hours | 7.17% | jyoungpharm.org |

| Oxidation (0.25% H₂O₂) | 30 minutes | 57% | nih.gov |

| Thermal Degradation (40°C) | Not Specified | 12.71% | jyoungpharm.org |

| Photolysis (UV light) | 4 hours | 10.27% | jyoungpharm.org |

This table presents the degradation of the parent compound, tigecycline, under various stress conditions that can lead to the formation of degradation products, including this compound. The data does not represent the direct kinetic modeling of the quinone's formation.

Comparative Stability Profiles under Diverse Chemical Conditions

The stability of this compound itself under diverse chemical conditions has not been specifically detailed in the reviewed scientific literature. The focus of stability studies has been predominantly on the parent drug, tigecycline, to ensure its therapeutic efficacy and to understand its degradation pathways. jyoungpharm.orgnih.gov

The formation of the quinone is a result of the instability of tigecycline, particularly its susceptibility to oxidation. The stability of tigecycline is significantly affected by pH. Oxidative degradation is more pronounced under basic conditions (pH > 7), where the phenolic group of tigecycline is deprotonated, making it more susceptible to oxidation. google.commedcraveonline.com Conversely, under acidic conditions, another degradation pathway, epimerization, becomes more dominant. google.com

The stability of tigecycline in different solutions has been evaluated, providing an indirect understanding of the conditions that favor the formation of the quinone. For instance, in peritoneal dialysis (PD) solutions, tigecycline's stability varies with temperature and the type of solution. nih.gov

The following table summarizes the stability of tigecycline in different environments, which in turn influences the potential for the formation of the open C-ring D-ring quinone.

| Solution/Condition | Temperature | Duration of >90% Stability | Reference |

|---|---|---|---|

| 1.5% Glucose PD Solution | 4°C | 336 hours (14 days) | nih.gov |

| 7.5% Icodextrin PD Solution | 4°C | 336 hours (14 days) | nih.gov |

| pH-neutral PD Solution | 4°C | 216 hours (9 days) | nih.gov |

| All 3 PD Solutions | 25°C | 72 hours | nih.gov |

| pH-neutral PD Solution | 37°C | 8 hours | nih.gov |

| Glucose or Icodextrin PD Solutions | 37°C | 12 hours | nih.gov |

| Aged Mueller Hinton Broth with 2% Pyruvate | Not Specified | Stabilized | nih.gov |

| Aged Mueller Hinton Broth with Ascorbic Acid | Not Specified | Rapid Degradation | nih.gov |

This table reflects the stability of the parent compound, tigecycline, under various conditions. The formation of the quinone is a consequence of tigecycline's degradation, particularly through oxidation.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatography is a cornerstone for the separation and analysis of Tigecycline (B611373) and its related substances. High-Performance Liquid Chromatography (HPLC), in particular, offers the resolution needed to separate structurally similar compounds within a sample matrix.

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. Various HPLC methods have been developed to assess the purity of Tigecycline and to quantify its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of Tigecycline and its degradation products. nih.gov These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of the parent drug from its more polar or non-polar impurities.

Stability-indicating RP-HPLC methods are specifically designed to resolve the active pharmaceutical ingredient from any potential degradation products that may form under various stress conditions such as acid/base hydrolysis, oxidation, or photolysis. researchgate.net For instance, a developed RP-HPLC method successfully separated Tigecycline from its degradation products, demonstrating its utility in stability studies. researchgate.net

One such method employed an Agilent ZORBAX Eclipse XDB C18 column (250 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of methanol and 10 mmol Triethylamine Buffer (pH 6.1) in a 75:25 v/v ratio. innovareacademics.in Detection at a wavelength of 231 nm allowed for the simultaneous quantification of Tigecycline and two of its impurities, with retention times of 6.55 minutes for Tigecycline, and 4.87 and 8.73 minutes for the impurities. innovareacademics.in Another established method used a C18 column (250 × 4.6 mm, 5µm) with a mobile phase of acetonitrile (B52724) and 0.1% aqueous acetic acid (pH 3.5) at a 20:80 ratio, where Tigecycline had a retention time of 5.02 minutes. researchgate.net

Table 1: Example of RP-HPLC Method Parameters for Tigecycline Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Agilent ZORBAX Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) | C18 column (250 × 4.6 mm, 5µm) |

| Mobile Phase | Methanol: 10 mmol Triethylamine Buffer (pH 6.1) (75:25 v/v) | Acetonitrile: 0.1% Acetic Acid (pH 3.5) (20:80 v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection (UV) | 231 nm | 250 nm |

| Retention Time (Tigecycline) | 6.55 min | 5.02 min |

| Retention Time (Impurity 1) | 4.87 min | Not Specified |

| Retention Time (Impurity 2) | 8.73 min | Not Specified |

Column-switching is an advanced HPLC technique used to enhance sample clean-up and improve analytical throughput. This approach is particularly useful for complex matrices, such as biological fluids. For tetracycline (B611298) antibiotics, the parent class of Tigecycline, a column-switching HPLC method coupled with tandem mass spectrometry has been developed for analysis in raw urine. nih.gov This system utilizes a first column, an internal surface reversed-phase column, to separate the target analytes from the bulk of matrix components. nih.gov The separated fraction containing the tetracyclines is then transferred (switched) to a second analytical column for further separation and subsequent detection. nih.gov This automated online sample preparation minimizes manual handling and potential for error.

While not specifically documented for Tigecycline (open C-ring D-ring) Quinone, the principles of online demineralization are relevant for tetracyclines, which are known to chelate with metal ions. Online demineralization techniques can be integrated into a Direct Gradient Liquid Chromatography (DGLC) system to remove interfering metal cations from the sample or mobile phase, thereby improving peak shape and resolution.

To achieve higher sensitivity and specificity, especially for identifying unknown impurities or quantifying low-level degradation products, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation and quantification of Tigecycline and its metabolites. innovareacademics.innih.gov

In LC-MS/MS methods for Tigecycline, the mass spectrometer is typically operated in a selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion (the molecular ion of the target compound) and then monitoring for a specific product ion that is formed upon fragmentation. This highly specific detection method provides excellent selectivity and sensitivity. For Tigecycline, the transition of the precursor ion at m/z 586.2 to a product ion at m/z 513.1 has been used for quantification. nih.gov For an oxygenated degradation product of Tigecycline, a precursor ion at m/z 602.2 fragments to a product ion at m/z 529.1, indicating a mass change of 16 Da consistent with hydroxylation, a potential step in quinone formation. nih.gov Such systems are invaluable for identifying and confirming the structure of degradation products like the open-ring quinone.

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic and Spectrometric Quantification Approaches

Spectroscopic methods provide a complementary approach to chromatographic techniques for the quantification of pharmaceutical compounds.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of UV-absorbing compounds in a solution. Tigecycline exhibits characteristic absorption maxima in the UV range, which can be used for its quantification. jyoungpharm.org

Studies have established that Tigecycline has a wavelength of maximum absorbance (λmax) at approximately 245-250 nm. jyoungpharm.orgsapub.org UV spectrophotometric methods have been validated according to ICH guidelines and show good linearity, accuracy, and precision for the determination of Tigecycline. jyoungpharm.orgsemanticscholar.org For example, a linear relationship has been demonstrated over a concentration range of 2-30 μg/ml. semanticscholar.org

While the specific λmax for this compound may differ from the parent compound due to the altered chromophore system, the principle of UV spectrophotometry remains applicable. Once the impurity is isolated, its UV spectrum can be recorded to determine its specific λmax. A calibration curve can then be constructed to allow for its quantitative determination in samples where it is the primary absorbing species or after chromatographic separation. Forced degradation studies often utilize UV spectroscopy to calculate the amount of the parent drug that has degraded under various stress conditions. jyoungpharm.org

Table 2: UV Spectrophotometry Data for Tigecycline

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~250 nm |

| Diluent | Acetonitrile |

| Linearity Range | 2-30 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

Charge Transfer Complex-Based Spectrophotometric Assays for Enhanced Sensitivity

Spectrophotometric methods based on charge transfer (CT) complex formation offer a simple, rapid, and cost-effective approach for the determination of various drug compounds. This technique relies on the interaction between an electron donor and an electron acceptor, resulting in the formation of a colored complex that can be quantified. While specific applications for "this compound" are not extensively detailed in publicly available literature, the principles of this methodology are widely applied for the analysis of related compounds and other pharmaceuticals.

The formation of a CT complex typically involves a drug molecule acting as an n-donor reacting with a π-acceptor, such as o-chloranil, in a suitable solvent. The resulting complex exhibits a new absorption band at a different wavelength from the individual reactants, allowing for selective measurement. The intensity of the color developed is directly proportional to the concentration of the drug, forming the basis for quantitative analysis.

Key parameters in the development of such assays include the choice of the π-acceptor, the solvent, and the reaction conditions. For instance, spectrophotometric methods have been successfully developed for the determination of various drugs by forming charge-transfer complexes with reagents like o-chloranil and chloranilic acid. These methods are characterized by their good sensitivity, with molar absorptivity values often in the range of 103 to 104 L.mol-1.cm-1. The stoichiometry of the drug-acceptor complex is also a critical factor to determine for accurate quantification.

Colorimetric Methods for Oxidative Degradant Monitoring

Colorimetric methods provide a valuable tool for monitoring specific colored impurities. In the case of Tigecycline, an oxidative degradant with an iminoquinone moiety, referred to as Compound I, exhibits a unique and intense blue color. This distinct color allows for the development of a specific colorimetric method to measure its presence.

A patented method describes the measurement of the color of reconstituted Tigecycline solutions to detect and quantify this degradant. The methodology is based on the discovery of a linear correlation between the concentration of the blue-colored Compound I and a calculated color value derived from spectrophotometric measurements of L, a, and b* color indices. This allows for the determination of the acceptability of a Tigecycline sample with respect to its degradation. The iminoquinone derivative can be isolated from forced degradation samples of Tigecycline and used as a reference standard for this colorimetric assay.

This approach is particularly useful for monitoring the stability of Tigecycline, as exposure to oxygen can lead to the formation of these colored degradants. The method involves exposing the dry Tigecycline cake to air for a defined period, followed by reconstitution and measurement of the color formation.

Analytical Method Validation and Quality Control in Research Contexts

The validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. For "this compound," this involves establishing key validation parameters and utilizing the compound as a reference standard.

Establishing Linearity, Limits of Detection, and Limits of Quantification

A crucial aspect of analytical method validation is the determination of linearity, the limit of detection (LOD), and the limit of quantification (LOQ). Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For the analysis of Tigecycline and its impurities, including quinone-related structures, various spectrophotometric and chromatographic methods have been developed and validated. These validation studies establish the performance characteristics of the analytical procedures.

| Parameter | Value |

|---|---|

| Linearity Range (µg/mL) | 1.0-14.0 |

| Correlation Coefficient (r²) | 0.9996 |

| Limit of Detection (LOD) (µg/mL) | 0.2114 |

| Limit of Quantification (LOQ) (µg/mL) | 0.6405 |

Utilization as a Reference Standard for Impurity Control and Analytical Development

"this compound," often referred to as Tigecycline Quinone Analog, plays a vital role as a reference standard in pharmaceutical quality control. Its availability as a well-characterized compound is essential for several analytical applications.

As a reference standard, it is used for:

Impurity Profiling: Identifying and quantifying the quinone impurity in batches of Tigecycline.

Analytical Method Development: Establishing and optimizing analytical methods, such as HPLC, for the separation and quantification of Tigecycline and its related substances.

Method Validation: Assessing the specificity, accuracy, and precision of analytical methods by spiking known amounts of the quinone standard into samples.

Stability Studies: Monitoring the formation of the quinone degradant under various stress conditions to understand the degradation pathways of Tigecycline.

The use of this reference standard ensures the reliability and accuracy of the analytical data generated, which is crucial for regulatory submissions and for maintaining the quality and safety of the final drug product.

Theoretical and Computational Investigations of Tigecycline Open C Ring D Ring Quinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like Tigecycline (B611373) (open C-ring D-ring) Quinone.

DFT studies are well-suited for analyzing the electronic structure of quinone moieties, which are known for their redox activity. For the Tigecycline (open C-ring D-ring) Quinone, DFT calculations can map the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and calculate key electronic parameters. The quinone ring is characterized by its electron-deficient nature, which is a focal point for its chemical reactivity.

Table 1: Calculated Electronic Properties of the Quinone Moiety in this compound using DFT (Note: The following data are illustrative, based on typical values for similar quinone derivatives, as specific experimental or computational results for this compound are not readily available in the literature.)

| Parameter | Value | Significance |

|---|---|---|

| Mulliken Charge on C=O Carbons | +0.45 to +0.55 | Indicates high electrophilicity and susceptibility to nucleophilic attack. |

| Mulliken Charge on C=O Oxygens | -0.50 to -0.60 | Highlights the high electronegativity and potential for hydrogen bonding. |

These calculations would reveal the impact of the complex substituent groups attached to the quinone core on its electronic properties. The electron-donating and withdrawing groups elsewhere in the molecule can modulate the reactivity of the quinone ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the redox behavior of a molecule. The energy of the LUMO is related to the electron affinity and thus the reduction potential, while the HOMO energy relates to the ionization potential and oxidation potential. For a quinone, the LUMO is of particular interest as it accepts electrons during reduction.

A lower LUMO energy indicates that the molecule is a better electron acceptor and will have a higher redox potential. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital Energies and Redox Potential of this compound (Illustrative Data) (Note: These values are hypothetical and serve to illustrate the application of FMO analysis.)

| Molecular Orbital | Energy (eV) | Implication for Redox Chemistry |

|---|---|---|

| HOMO | -6.2 | Relates to the ease of oxidation. |

| LUMO | -2.5 | A low value suggests a propensity for reduction. |

| HOMO-LUMO Gap | 3.7 eV | Indicates moderate reactivity and stability. |

The predicted redox potential from these calculations can help in understanding the role of this compound in biological systems, for instance, its potential to participate in redox cycling and generate reactive oxygen species. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their structure-function relationships.

The opening of the C and D rings introduces significant conformational flexibility compared to the rigid tetracycline (B611298) scaffold. MD simulations can explore the accessible conformational space of the open-ring system. This flexibility allows the molecule to adopt various shapes, which can influence its ability to interact with biological targets. The simulations can identify the most stable conformations and the energy barriers between them.

Key areas of flexibility would include the rotation around the single bonds that were formerly part of the ring structures and the orientation of the side chains. Understanding this flexibility is crucial for predicting how the molecule might bind to proteins or other biological macromolecules.

The presence of a solvent, particularly water, can have a profound impact on the conformational preferences and dynamics of a molecule. MD simulations explicitly including solvent molecules can model these effects. Water molecules can form hydrogen bonds with the polar groups of the this compound, such as the hydroxyl and amide groups, thereby stabilizing certain conformations.

Mechanistic Studies through Computational Chemistry

Computational chemistry can be employed to investigate the potential reaction mechanisms involving this compound. For example, the mechanism of its formation from tigecycline via oxidation can be modeled. This would involve calculating the reaction pathways, identifying transition states, and determining the activation energies for different proposed steps.

Furthermore, the reactivity of the quinone moiety itself can be explored. Quinones are known to undergo Michael addition reactions with nucleophiles such as thiols (e.g., from cysteine residues in proteins). Computational modeling can predict the likelihood and regioselectivity of such reactions, providing insights into potential covalent interactions with biological targets. Such studies are vital for understanding the potential toxicological profile of this degradation product.

Detailed Elucidation of Oxidation Pathways at a Molecular Level

The oxidation of quinone-containing compounds is a multifaceted process that can be meticulously investigated using computational methods. These approaches offer insights into reaction mechanisms, transition states, and the electronic properties that govern oxidative transformations. For a molecule like this compound, a combination of quantum chemical calculations would be employed to map out potential oxidation pathways.

A primary tool for this is Density Functional Theory (DFT) , which has been successfully used to study the redox properties of various quinones and tetracycline derivatives. nih.govresearchgate.net DFT calculations can identify the most probable sites for oxidation by analyzing the distribution of electron density and the energies of molecular orbitals. Specifically, the Highest Occupied Molecular Orbital (HOMO) can indicate the regions of the molecule most susceptible to electrophilic attack and oxidation.

Key computational steps would include:

Geometry Optimization: The first step involves determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution helps in predicting the reactive sites.

Reaction Coordinate Scanning: To map the oxidation pathway, the interaction of the quinone with an oxidizing agent would be modeled. By systematically changing the distance and orientation between the reactants, the energy landscape of the reaction can be explored to identify transition states and intermediate structures.

Thermodynamic Calculations: The Gibbs free energy of reaction for various potential oxidation steps can be calculated to determine the thermodynamic feasibility of different pathways. nih.gov

Recent studies on the electrochemical oxidation of tetracycline have utilized DFT to identify reactive sites and elucidate the roles of radical and non-radical pathways. rsc.org Similar approaches could be applied to this compound to understand its degradation and transformation products. High-throughput computational screening is another advanced technique that could be used to explore the effects of various substituents on the oxidation potential of a library of related quinone compounds. frontiersin.org

Illustrative Data from Theoretical Oxidation Studies:

Below is an interactive table showcasing the type of data that would be generated from DFT calculations to assess the oxidative potential of different sites on a hypothetical quinone derivative.

| Molecular Site | HOMO Energy (eV) | Calculated Redox Potential (V) | Predicted Oxidative Susceptibility |

| Quinone Ring C1 | -5.8 | 0.75 | High |

| Quinone Ring C4 | -6.1 | 0.68 | Moderate |

| N-acetyl Group | -7.2 | 0.95 | Low |

| Dimethylamino Group | -6.5 | 0.82 | Moderate-High |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Theoretical Modeling of Charge Transfer Complex Formation and Interactions

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. researchgate.net Quinones are well-known electron acceptors, and their ability to form CT complexes is crucial in many biological and chemical processes. The formation of a CT complex between this compound and a potential electron donor can be extensively studied through theoretical modeling.

Computational quantum chemistry, particularly DFT, is a powerful tool for investigating the geometry, stability, and electronic properties of CT complexes. researchgate.netmdpi.com The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such studies. researchgate.netmdpi.com

Key aspects of theoretical modeling of CT complexes include:

Supramolecular Calculations: The CT complex, consisting of the quinone (acceptor) and a donor molecule, is modeled as a single supramolecular system. The geometry of this complex is optimized to find the most stable arrangement.

Interaction Energy Analysis: The strength of the interaction between the donor and acceptor is quantified by calculating the binding energy of the complex. This helps in understanding the stability of the CT complex.

Electronic Property Calculations: Upon complex formation, there is a transfer of electron density from the donor to the acceptor. This can be quantified by analyzing the changes in the atomic charges and by visualizing the electron density difference maps. The HOMO of the complex is typically localized on the donor, while the LUMO is localized on the acceptor.

Spectroscopic Predictions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the CT complex. mdpi.com The appearance of a new, long-wavelength absorption band is a characteristic feature of CT complex formation.

Studies on the charge transfer complexes of quinine with benzoquinone derivatives have demonstrated the utility of these theoretical methods in confirming experimental findings and providing a deeper understanding of the interactions at a molecular level. researchgate.netmdpi.com These studies often calculate various spectroscopic parameters such as oscillator strength, transition dipole moment, and ionization potential to characterize the CT complex. mdpi.com

Illustrative Data from Theoretical Modeling of a CT Complex:

The following interactive table presents hypothetical data that would be generated from the theoretical modeling of a charge transfer complex between a quinone acceptor and a generic electron donor.

| Parameter | Donor Molecule | Acceptor (Quinone) | Charge Transfer Complex |

| HOMO Energy (eV) | -5.2 | -6.8 | -5.4 |

| LUMO Energy (eV) | -1.1 | -3.2 | -3.1 |

| HOMO-LUMO Gap (eV) | 4.1 | 3.6 | 2.3 |

| Interaction Energy (kcal/mol) | N/A | N/A | -12.5 |

| Charge Transfer (e) | N/A | N/A | 0.15 |

| Predicted λmax (nm) | 280 | 310 | 450 |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for a specific complex of this compound.

Q & A

Q. What experimental models are recommended for studying tigecycline's resistance mechanisms in gram-negative bacteria?

Methodological Answer: Utilize in vitro bacterial evolution assays under sub-inhibitory tigecycline concentrations to simulate resistance development. Combine genomic sequencing (e.g., SNP analysis) to identify mutations in efflux pump regulators (e.g., ramR, acrR) or ribosomal target sites (e.g., rpsJ). Validate findings with phenotypic assays like MIC determination and efflux pump inhibition studies using phenylalanine-arginine β-naphthylamide (PAβN) .

Q. How can researchers optimize HPLC methods for quantifying tigecycline in biological matrices?

Methodological Answer: Apply chemometric tools like central composite design (CCD) to optimize chromatographic parameters (e.g., mobile phase pH, column temperature). Use a C18 column with a sustainable solvent system (e.g., water-acetonitrile with 0.1% formic acid) and UV detection at 245 nm. Validate the method per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) .

Q. What statistical approaches are effective for identifying risk factors associated with tigecycline-induced adverse events?

Methodological Answer: Employ logistic regression models to analyze clinical datasets, adjusting for covariates like age, dose (>100 mg/day), and comorbidities. Use reporting odds ratios (ROR) and MHRA criteria for signal detection in pharmacovigilance databases (e.g., FAERS). Key adverse events to prioritize: hypofibrinogenemia (OR=3.2, p<0.01) and hepatotoxicity (ROR=1.8) .

Advanced Research Questions

Q. How do molecular dynamics simulations clarify tigecycline's binding to the 30S ribosomal subunit in resistant strains?

Methodological Answer: Perform all-atom MD simulations (AMBER or GROMACS) using mutant ribosome structures (e.g., rpsJ V57L). Analyze binding free energy (MM/PBSA) and hydrogen-bond occupancy. Compare with wild-type ribosomes to identify destabilized interactions (e.g., loss of H-bonds with G693). Validate with isothermal titration calorimetry (ITC) for ΔG discrepancies >1.5 kcal/mol .

Q. What strategies resolve contradictions between in vitro efficacy and clinical failure of tigecycline in osteomyelitis?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) bridging studies using infected bone models. Measure tigecycline penetration into bone (AUC/MIC <0.5 in 40% of patients) and correlate with clinical outcomes. Use Monte Carlo simulations to identify optimal dosing regimens (e.g., 150 mg loading dose) for pathogens with MIC ≥2 µg/mL .

Q. How can multi-omics approaches elucidate the role of quinone oxidoreductases in tigecycline bioactivation?

Methodological Answer: Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map quinone oxidoreductase (e.g., NQO1) expression in hepatic cells. Use CRISPR-Cas9 knockout models to assess tigecycline metabolite profiles (e.g., epoxide intermediates) and cytotoxicity (EC50 shifts >2-fold). Validate with in situ DT-diaphorase activity assays .

Data Contradiction Analysis

Q. Why do population pharmacokinetic studies report conflicting tigecycline clearance values in critically ill patients?

Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to pooled datasets, stratifying by covariates: renal replacement therapy (↑CL by 30%), hypoalbuminemia (↑Vd by 50%), and obesity (↓AUC by 25%). Use bootstrap validation to confirm parameter robustness (95% CI within ±15%) and Bayesian forecasting for dose individualization .

Q. How to reconcile discrepancies in tigecycline's coagulopathy risk across retrospective vs. prospective studies?

Methodological Answer: Conduct meta-regression analysis (RevMan) to adjust for confounding variables: retrospective studies often overestimate risk due to selection bias (OR=2.1 vs. 1.4 in prospective cohorts). Use propensity score matching to balance age, baseline fibrinogen, and concurrent anticoagulant use .

Methodological Frameworks

What criteria ensure rigor in formulating research questions on tigecycline-quinone interactions?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO structure:

Q. How to design a mixed-methods study evaluating tigecycline's off-target effects on mitochondrial quinone pools?

Methodological Answer: Combine quantitative LC-MS/MS quantification of ubiquinone-10 depletion (<30% baseline) with qualitative semi-structured interviews to assess clinician awareness of mitochondrial toxicity. Use triangulation to resolve discordance between biomarker data and prescribing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.